N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide
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Overview
Description
N,N-dimethyl-7-oxabicyclo[410]heptane-3-carboxamide is a chemical compound with the molecular formula C9H15NO2 It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-7-oxabicyclo[410]heptane-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide may involve large-scale synthesis techniques, including continuous flow reactors and automated systems to optimize the reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide has several scientific research applications:
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares the oxabicycloheptane ring system but lacks the dimethylcarboxamide group.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with different ring connectivity and functional groups.
Cyclohexene oxide: A simpler epoxide with a similar ring structure but different functionalization.
Uniqueness
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is unique due to its specific combination of the oxabicycloheptane ring and the dimethylcarboxamide group.
Properties
IUPAC Name |
N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10(2)9(11)6-3-4-7-8(5-6)12-7/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHORMZHJCCLTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC2C(C1)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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